
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an acetyl group at the N(2) position and a 2,4-dinitrophenyl group at the N(6) position of the lysine molecule. It is primarily used in biochemical research to study protein modifications and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine typically involves multiple steps:
Protection of the Lysine Amino Groups: The ε-amino group of lysine is protected using a suitable protecting group such as carbobenzyloxy (Cbz).
Acetylation: The α-amino group is acetylated using acetic anhydride under basic conditions.
Dinitrophenylation: The protected lysine is then reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the dinitrophenyl group at the ε-amino position.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
化学反応の分析
Types of Reactions
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted lysine derivatives.
Hydrolysis: Lysine and acetic acid.
Reduction: Amino derivatives of lysine.
科学的研究の応用
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is widely used in scientific research:
Chemistry: As a model compound to study nucleophilic aromatic substitution reactions.
Biology: To investigate protein modifications and interactions, particularly in the context of post-translational modifications.
Medicine: In the development of diagnostic assays for detecting specific protein modifications.
Industry: As a reagent in the synthesis of other complex molecules.
作用機序
The mechanism by which N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine exerts its effects involves its ability to modify proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)ornithine: Similar structure but with ornithine instead of lysine.
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)arginine: Similar structure but with arginine instead of lysine.
Uniqueness
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is unique due to its specific modification pattern, which allows for targeted studies of lysine modifications in proteins. Its distinct chemical properties make it a valuable tool in biochemical research.
特性
CAS番号 |
22619-87-0 |
|---|---|
分子式 |
C14H18N4O7 |
分子量 |
354.32 g/mol |
IUPAC名 |
(2S)-2-acetamido-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-9(19)16-12(14(20)21)4-2-3-7-15-11-6-5-10(17(22)23)8-13(11)18(24)25/h5-6,8,12,15H,2-4,7H2,1H3,(H,16,19)(H,20,21)/t12-/m0/s1 |
InChIキー |
QFBZXFVWBHWWLX-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


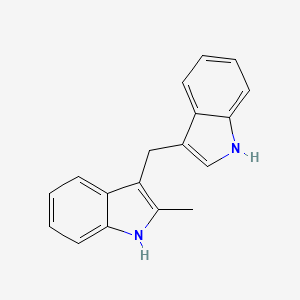
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
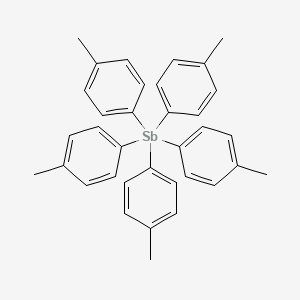
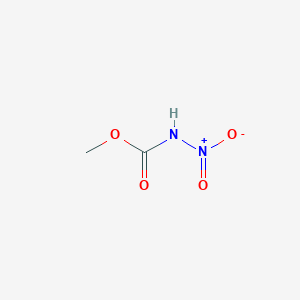
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
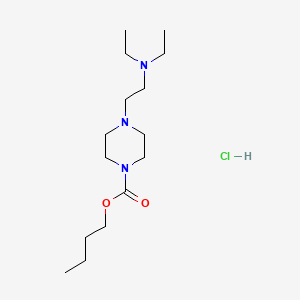

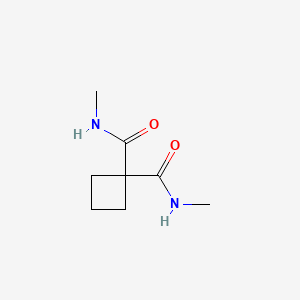
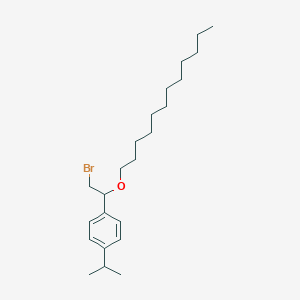

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
